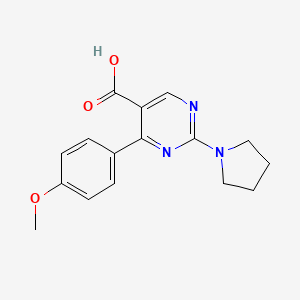

4-(4-Methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Descripción

This pyrimidine-5-carboxylic acid derivative features a 4-methoxyphenyl group at position 4 and a pyrrolidin-1-yl substituent at position 2 of the pyrimidine ring.

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-22-12-6-4-11(5-7-12)14-13(15(20)21)10-17-16(18-14)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGAQDRTBOZNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Ethyl 2,4-Dichloropyrimidine-5-carboxylate

The starting material, ethyl 2,4-dichloropyrimidine-5-carboxylate, is prepared by chlorination of orotic acid derivatives using POCl₃.

Regioselective Substitution at Position 4

The 4-chloro group is substituted first due to its higher electrophilicity. Treatment with 4-methoxybenzylamine in THF at 60°C for 12 hours introduces the 4-(4-methoxyphenyl) group.

Example Conditions :

Substitution at Position 2 with Pyrrolidine

The 2-chloro group is then displaced by pyrrolidine under microwave-assisted conditions to enhance reaction efficiency:

Example Conditions :

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the ethyl ester using NaOH in aqueous ethanol:

Conditions :

Solid-Phase Synthesis Using Merrifield Resin

The ARKAT-USA protocol describes a polymer-assisted synthesis for ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Adapting this for the target compound:

- Resin Functionalization : Merrifield resin is derivatized with a Wang linker to anchor the β-ketoester.

- Cyclocondensation : The immobilized β-ketoester reacts with 4-methoxybenzaldehyde and pyrrolidine under Biginelli conditions.

- Cleavage and Oxidation : The resin-bound dihydropyrimidine is cleaved using TFA and oxidized to the pyrimidine.

- Ester Hydrolysis : As above.

Advantages :

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Multi-Component | 40–60% | One-pot synthesis | Moderate yields, purification challenges |

| Stepwise SₙAr | 75–90% | High regioselectivity, scalability | Requires chloropyrimidine precursor |

| Solid-Phase | 50–65% | Ease of purification | Longer synthesis time |

Critical Reaction Parameters

- Regioselectivity : The order of substitution (4-position before 2-position) is critical to avoid steric hindrance from the pyrrolidine group.

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve yields in SₙAr reactions by facilitating amine coupling.

- Microwave Assistance : Reduces reaction time for sterically hindered substitutions (e.g., pyrrolidine).

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-Methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used in the production of advanced materials or as a component in various chemical processes.

Mecanismo De Acción

The mechanism by which 4-(4-Methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties

Q & A

How can researchers optimize the synthetic route for 4-(4-Methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid to improve yield and purity?

Answer:

Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance intermediate stability, while dichloromethane aids in stepwise coupling reactions .

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or Brønsted acids (e.g., p-toluenesulfonic acid) can accelerate key steps like cyclization or amidation.

- Temperature Control : Maintain temperatures below 80°C to prevent decomposition of sensitive intermediates, such as the pyrrolidin-1-yl moiety .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol-water mixtures to isolate high-purity fractions.

Key Consideration : Monitor reaction progress via TLC or HPLC to identify side products (e.g., N-alkylation byproducts) early .

What advanced spectroscopic and crystallographic techniques confirm the structure of 4-(4-Methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid?

Answer:

- X-ray Crystallography : Resolve the 3D arrangement of substituents (e.g., dihedral angles between pyrimidine and methoxyphenyl groups) to confirm regiochemistry and stereoelectronic effects .

- Multinuclear NMR :

- ¹H NMR : Identify coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrimidine and methoxyphenyl groups).

- ¹³C NMR : Assign carbonyl (C=O) at ~165–170 ppm and quaternary carbons in the pyrimidine ring .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bending at ~1550 cm⁻¹) .

Validation : Compare experimental data with computational predictions (DFT calculations) for electronic structure alignment .

How can computational methods predict the biological targets of this compound?

Answer:

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs. For example, the pyrrolidine ring may occupy hydrophobic pockets in ATP-binding sites .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with activity data to prioritize derivatives for synthesis .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate binding modes .

Case Study : Surface plasmon resonance (SPR) confirmed interactions with inflammatory targets (e.g., COX-2) for structurally related pyrimidine derivatives .

What strategies resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization : Control variables like buffer pH (e.g., 7.4 for physiological conditions) and incubation time to minimize variability .

- Polymorph Screening : Characterize crystal forms (e.g., via PXRD) to rule out solubility-driven discrepancies in IC₅₀ values .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects in cell-based vs. in vivo assays .

Example : Polymorphic forms of a related pyrimidine derivative showed 10-fold differences in antifungal activity due to crystallinity .

What are key considerations in designing experiments to assess pharmacokinetic properties?

Answer:

- Solubility : Use shake-flask method with buffers (pH 1–7.4) to determine pH-dependent solubility. Micellar solubilization (e.g., with Tween-80) may enhance bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for oxidative metabolites (e.g., O-demethylation of the methoxyphenyl group) .

- Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction, critical for dose-response correlations .

Safety : Follow GHS guidelines for handling corrosive intermediates (e.g., wear nitrile gloves, respiratory protection) .

How do electronic effects of substituents influence the pyrimidine ring’s reactivity?

Answer:

- Hammett Analysis : Correlate σ values of substituents (e.g., methoxy: σₚ = -0.27) with reaction rates in nucleophilic substitutions. Electron-donating groups (e.g., –OCH₃) activate the ring toward electrophilic attack at C5 .

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic reactivity. The carboxylic acid group at C5 increases electron-withdrawing character, directing reactions to C2 or C4 positions .

Experimental Validation : Compare nitration patterns under acidic conditions to confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.